5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde
Description
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde (CAS 206768-50-5) is a thiophene-based aldehyde derivative with a trimethylsilyl-protected ethynyl group at the 5-position. Its molecular formula is C₁₀H₁₂OSSi, and it has a molecular weight of 208.35 g/mol . The compound is light-sensitive and requires storage under dark, inert conditions at 2–8°C . Its primary applications include serving as a building block in organic synthesis, particularly in cross-coupling reactions for optoelectronic materials .
Structure
3D Structure
Properties
IUPAC Name |
5-(2-trimethylsilylethynyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OSSi/c1-13(2,3)7-6-9-4-5-10(8-11)12-9/h4-5,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHWKWCIFQDDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679896 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206768-50-5 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Trimethylsilyl-Ethynyl Group: This can be achieved through the reaction of trimethylsilylacetylene with a suitable halide under palladium-catalyzed coupling conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur and a suitable diene precursor.
Formylation: The aldehyde group is introduced via a formylation reaction, often using Vilsmeier-Haack conditions (phosphorus oxychloride and dimethylformamide).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products Formed
Oxidation: 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carboxylic acid.
Reduction: 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific electronic or optical properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a precursor in the synthesis of bioactive compounds.
Chemical Biology: Used in the study of biological systems and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde depends on the specific reactions it undergoes. For example:
Oxidation and Reduction: Involves electron transfer processes where the aldehyde group is either oxidized or reduced.
Substitution: Involves nucleophilic attack on the trimethylsilyl group, leading to the formation of new bonds and the substitution of the trimethylsilyl group with other functional groups.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 5-position of the thiophene ring, influencing electronic properties, solubility, and reactivity.
Physical Properties and Stability
- Alkylthio derivatives (e.g., 5-((2-Ethylhexyl)thio)thiophene-2-carbaldehyde) show lower melting points (~75–80°C), attributed to increased flexibility and reduced crystallinity .
- Stability : The trimethylsilyl group enhances stability by protecting the ethynyl group from oxidation, a feature absent in unprotected analogs like 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde .
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects : The trimethylsilyl ethynyl group is electron-withdrawing , increasing the electrophilicity of the aldehyde for nucleophilic additions. In contrast, methoxyphenyl (electron-donating) and alkylthio (moderately donating) substituents reduce aldehyde reactivity .
- Conjugation : Terthiophene derivatives (e.g., 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde ) exhibit extended π-conjugation, making them suitable for optoelectronic applications such as organic semiconductors .
Biological Activity
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde is an organic compound notable for its unique structural characteristics, including a thiophene ring and a trimethylsilyl-ethynyl substituent. This compound has garnered interest in organic synthesis and materials science, particularly in electronic applications. However, its biological activity remains less explored compared to other thiophene derivatives.
- Molecular Formula : CHOSi
- Molecular Weight : 208.35 g/mol
- CAS Number : 206768-50-5
The compound features an aldehyde functional group, which may contribute to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Thiophene derivatives have been investigated for their antimicrobial properties, particularly against resistant strains of bacteria. For example, a study highlighted the effectiveness of certain thiophene derivatives against colistin-resistant Acinetobacter baumannii and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L .
Comparative Analysis of Thiophene Derivatives
| Compound Name | MIC (mg/L) | Target Bacteria | Mechanism of Action |
|---|---|---|---|
| Thiophene Derivative 1 | 16 | A. baumannii | Membrane permeabilization |
| Thiophene Derivative 2 | 32 | E. coli | Inhibition of bacterial adherence |
| This compound | TBD | TBD | TBD |
The mechanism by which thiophene derivatives exert their biological effects often involves:
- Interaction with Cell Membranes : Many thiophenes disrupt bacterial membranes, leading to increased permeability and cell death.
- Binding to Enzymes or Receptors : Some compounds may inhibit specific enzymes or bind to receptors that are crucial for bacterial survival.
Case Studies and Research Findings
- Antimicrobial Efficacy : Research has shown that certain thiophene derivatives can significantly reduce bacterial loads in vitro, indicating potential as therapeutic agents against resistant infections .
- Synthesis and Reactivity Studies : Investigations into the reactivity of this compound with various nucleophiles suggest it may serve as a versatile building block in organic synthesis, with implications for developing new pharmaceuticals.
- Potential Applications : Given the structural similarities with other biologically active thiophenes, there is a hypothesis that this compound could exhibit similar antimicrobial or anti-inflammatory properties, warranting further studies to elucidate its specific biological activities.
Q & A
Q. What are the common synthetic routes for 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves Sonogashira coupling between 5-bromo-thiophene-2-carbaldehyde and trimethylsilylacetylene under palladium catalysis (e.g., PdCl₂(PPh₃)₂) in anhydrous solvents (e.g., THF or DMF). Key parameters include:
- Catalyst loading : 2–5 mol% Pd for balance between cost and efficiency .
- Base : Et₃N or K₂CO₃ to deprotonate acetylene .
- Temperature : Reflux (60–80°C) for 24–72 hours to ensure completion .
- Workup : Purification via silica gel chromatography (hexane/EtOAc) to isolate the product .
Alternative routes include direct silylation of ethynyl intermediates, though yields may vary due to competing side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- ¹H NMR :
- Aldehyde proton: δ 9.8–10.2 ppm (singlet) .
- Thiophene protons: δ 7.2–7.8 ppm (multiplet, J = 3–5 Hz) .
- Trimethylsilyl (TMS) group: δ 0.2–0.3 ppm (singlet) .
- ¹³C NMR :
- Aldehyde carbon: δ ~180–185 ppm .
- Alkyne carbons: δ 90–100 ppm (sp-hybridized) .
- IR : Strong C≡C stretch at ~2100–2200 cm⁻¹ and C=O stretch at ~1680 cm⁻¹ .
- MS : Molecular ion peak [M⁺] at m/z corresponding to C₁₁H₁₄OSSi (exact mass: 238.06 g/mol) .
Q. How is the stability of the aldehyde group preserved during storage and handling?
- Methodological Answer :
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture or light .
- Stabilization : Addition of radical inhibitors (e.g., BHT) in solution to mitigate aldol condensation .
Q. What are the typical applications of this compound in materials science?
- Methodological Answer :
- Conjugated polymers : Serves as a monomer for π-extended systems in organic electronics (e.g., OLEDs, OFETs) due to the electron-withdrawing aldehyde and silyl-protected alkyne .
- Cross-coupling : The TMS-ethynyl group facilitates desilylation for subsequent coupling (e.g., Glaser–Hay coupling) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when synthesizing derivatives under varying catalytic conditions?
- Methodological Answer : Discrepancies often arise from:
- Pd catalyst selection : PdCl₂(PPh₃)₂ (yields ~60–70%) vs. Pd(PPh₃)₄ (yields ~50%) due to ligand stability differences .
- Solvent polarity : THF (lower polarity) favors slower but cleaner reactions vs. DMF (higher polarity) with faster kinetics but increased side products .
Resolution : Use Design of Experiments (DoE) to optimize parameters (e.g., catalyst/solvent/base matrix) and monitor via TLC/GC-MS .
Q. What strategies are employed to analyze the electronic effects of the trimethylsilyl ethynyl group on the reactivity of the aldehyde moiety in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Compare HOMO/LUMO energies of the aldehyde with/without the TMS-ethynyl substituent to predict electrophilicity .
- Kinetic studies : Monitor aldehyde reactivity in nucleophilic additions (e.g., Grignard reactions) to assess steric/electronic modulation by the TMS group .
- X-ray crystallography : Confirm conformational distortions (e.g., U-shape in derivatives) that influence reactivity .
Q. How do competing oxidation pathways of the thiophene ring and aldehyde group impact synthetic outcomes, and how are these pathways controlled?
- Methodological Answer :
- Oxidation risks :
- Thiophene → sulfoxide/sulfone under strong oxidants (e.g., H₂O₂/AcOH) .
- Aldehyde → carboxylic acid via overoxidation .
- Mitigation :
- Use mild oxidants (e.g., MnO₂) selectively targeting the aldehyde .
- Protect the aldehyde as an acetal during thiophene functionalization .
Q. What methodologies are used to confirm regioselectivity in derivatization reactions (e.g., halogenation or cross-coupling) of the thiophene ring?
- Methodological Answer :
- Directed metallation : Use directing groups (e.g., aldehyde) to favor C3/C5 positions .
- NMR titration : Monitor shifts in ¹H/¹³C signals to identify substitution patterns .
- Single-crystal XRD : Resolve ambiguities in regiochemistry for crystalline derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
